Cochlioquinone A
Cochlioquinone A
Cochlioquinone A, a bioactive compound isolated from D. sacchari and Bipolaris sp., is an inhibitor of diacylglycerol kinase (DGK; Ki = 3.1 µM) and diacylglycerol acyltransferase (DGAT; IC50 = 5.6 µM). It has been shown to reduce the concentration of phosphatidic acid in T cell lymphoma with an IC50 value of 3 µM. It is also reported to compete with macrophage inflammatory protein-1α for binding to human CCR5 chemokine receptors with an IC50 value of 11 µM.
Cochlioquinone A is the major component of a bioactive pigment isolated from Bipolaris leersia. Cochlioquinone A is anti-angiogenic and exhibits inhibitory activity against diacylglycerol acyltransferase and NADH-ubiquinone reductase.
Cochlioquinone A is the major component of a bioactive pigment isolated from Bipolaris leersia. Cochlioquinone A is anti-angiogenic and exhibits inhibitory activity against diacylglycerol acyltransferase and NADH-ubiquinone reductase.
Brand Name:
Vulcanchem
CAS No.:
32450-25-2
VCID:
VC20756088
InChI:
InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1
SMILES:
CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C
Molecular Formula:
C30H44O8
Molecular Weight:
532.7 g/mol
Cochlioquinone A
CAS No.: 32450-25-2
Cat. No.: VC20756088
Molecular Formula: C30H44O8
Molecular Weight: 532.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cochlioquinone A, a bioactive compound isolated from D. sacchari and Bipolaris sp., is an inhibitor of diacylglycerol kinase (DGK; Ki = 3.1 µM) and diacylglycerol acyltransferase (DGAT; IC50 = 5.6 µM). It has been shown to reduce the concentration of phosphatidic acid in T cell lymphoma with an IC50 value of 3 µM. It is also reported to compete with macrophage inflammatory protein-1α for binding to human CCR5 chemokine receptors with an IC50 value of 11 µM. Cochlioquinone A is the major component of a bioactive pigment isolated from Bipolaris leersia. Cochlioquinone A is anti-angiogenic and exhibits inhibitory activity against diacylglycerol acyltransferase and NADH-ubiquinone reductase. |
|---|---|
| CAS No. | 32450-25-2 |
| Molecular Formula | C30H44O8 |
| Molecular Weight | 532.7 g/mol |
| IUPAC Name | [(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate |
| Standard InChI | InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1 |
| Standard InChI Key | UWSYUCZPPVXEKW-MHUJPXPPSA-N |
| Isomeric SMILES | CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C |
| SMILES | CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C |
| Canonical SMILES | CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C |
| Appearance | Yellow Lyophilisate |
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